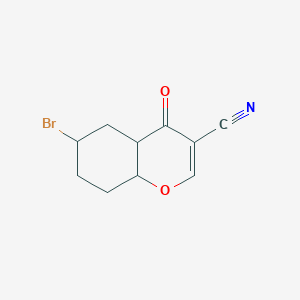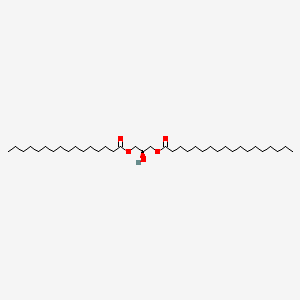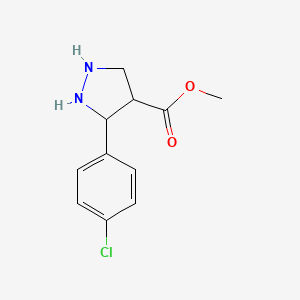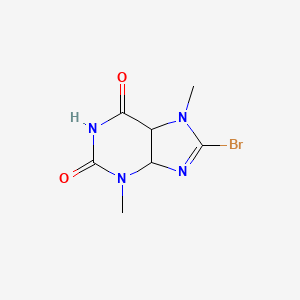
4-Methyl-1,2,4-triazole-3,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C3H5N3S2. It is characterized by a triazole ring substituted with a methyl group and two thiol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . Another method includes the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions .
Industrial Production Methods: Industrial production of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers and thioesters.
Aplicaciones Científicas De Investigación
4-Methyl-4H-1,2,4-triazole-3,5-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiol groups.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is primarily attributed to its thiol groups, which can interact with various molecular targets. In biological systems, the thiol groups can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Comparación Con Compuestos Similares
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazolidine-3,5-dithione
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
Comparison: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which enhance its reactivity compared to similar compounds with only one thiol group. This increased reactivity makes it more effective in applications such as corrosion inhibition and enzyme inhibition .
Propiedades
Fórmula molecular |
C3H3N3S2 |
|---|---|
Peso molecular |
145.21 g/mol |
Nombre IUPAC |
4-methyl-1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3 |
Clave InChI |
TZTVMAAOLDLXPU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)N=NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)



![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)


![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)



